molecular formula C22H22N2O3 B3031397 1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl- CAS No. 306936-22-1

1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-

Cat. No.: B3031397
CAS No.: 306936-22-1
M. Wt: 362.4 g/mol
InChI Key: JLTNBHOVGYOYCU-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl- is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This particular compound is notable for its unique structure, which includes a morpholine ring and phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like bismuth nitrate pentahydrate can yield pyrrole derivatives . Another approach includes the use of ionic liquids such as 1-n-butylimidazolium tetrafluoroborate, which facilitates the reaction without additional catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not widely documented and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives.

Scientific Research Applications

1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl- is unique due to the presence of the morpholine ring and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-1-(4-morpholin-4-ylphenyl)-5-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-16-20(22(25)26)15-21(17-5-3-2-4-6-17)24(16)19-9-7-18(8-10-19)23-11-13-27-14-12-23/h2-10,15H,11-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTNBHOVGYOYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371690
Record name 1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-22-1
Record name 2-Methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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